1-(4-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide
Overview
Description
1-(4-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide is a complex organic compound with a unique structure that combines a chlorophenyl group, a dioxidotetrahydrothiophenyl group, and a triazole ring
Preparation Methods
The synthesis of 1-(4-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne under copper-catalyzed conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Attachment of the Dioxidotetrahydrothiophenyl Group: This group can be attached through a series of oxidation and substitution reactions.
Final Coupling: The final step involves coupling the triazole ring with the chlorophenyl and dioxidotetrahydrothiophenyl groups under appropriate conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
1-(4-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the dioxidotetrahydrothiophenyl group.
Reduction: Reduction reactions can occur at the triazole ring or the chlorophenyl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the chlorophenyl group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.
Materials Science: Its unique chemical properties make it a candidate for use in the development of new materials, such as polymers or coatings.
Biological Research: The compound can be used as a tool in biological research to study various biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure.
Comparison with Similar Compounds
1-(4-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide can be compared with similar compounds, such as:
1-(4-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazole-3-carboxylic acid: This compound shares the chlorophenyl and dioxidotetrahydrothiophenyl groups but has a pyrazole ring instead of a triazole ring.
4-(4-chlorophenyl)-5-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one: This compound also contains the chlorophenyl and dioxidotetrahydrothiophenyl groups but has a different core structure.
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-(1,1-dioxothiolan-3-yl)-N,5-dimethyltriazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O3S/c1-10-14(15(21)19(2)13-7-8-24(22,23)9-13)17-18-20(10)12-5-3-11(16)4-6-12/h3-6,13H,7-9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCDSCIGFEFQEAU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)Cl)C(=O)N(C)C3CCS(=O)(=O)C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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